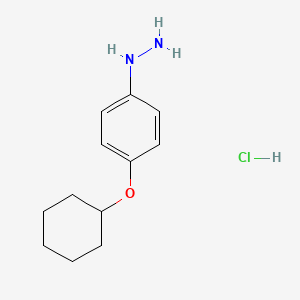

(4-Cyclohexyloxy-phenyl)-hydrazine hydrochloride

Descripción general

Descripción

The compound “(4-Cyclohexyloxy-phenyl)-hydrazine hydrochloride” is a chemical compound with a molecular weight of 205.3 . It is a powder in its physical form .

Molecular Structure Analysis

The molecular structure of the compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The InChI code for the compound is1S/C13H19NO/c14-10-11-6-8-13 (9-7-11)15-12-4-2-1-3-5-12/h6-9,12H,1-5,10,14H2 . Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm³ . Its boiling point is 352.7±15.0 °C at 760 mmHg . The compound has a molar refractivity of 64.0±0.3 cm³ . It has 2 H bond acceptors, 0 H bond donors, and 3 freely rotating bonds .Aplicaciones Científicas De Investigación

Biological and Environmental Sensing

Hydrazine derivatives, including compounds related to (4-Cyclohexyloxy-phenyl)-hydrazine hydrochloride, have been used to develop fluorescent probes for biological and environmental sensing. These probes are designed to detect hydrazine, a highly active alkali with applications in the chemical industry, pharmaceutical manufacturing, and agricultural production. The development of a ratiometric fluorescent probe utilizing dicyanoisophorone and 4-bromobutyryl moiety demonstrates the ability of these compounds to sense hydrazine via an intramolecular charge transfer pathway. Such probes have applications in the quantitative determination of hydrazine in environmental water systems and fluorescence imaging in biological samples like HeLa cells and zebrafish (Zhu et al., 2019).

Serotonin Antagonism and Anxiolytic Activities

Some derivatives of hydrazine have been studied for their potential as serotonin antagonists and anxiolytic agents. Research into N-(p-substituted phenyl)-4-cyanopyrrolidin-3-ones and their corresponding hydrazines has led to the synthesis of heterocyclic compounds with significant activities compared to standard drugs used for these purposes. This indicates potential applications in the development of new therapeutic agents targeting serotonin receptors and anxiety disorders (Abdalla, Abdel-Wahab, & Amr, 2008).

Development of Antimicrobial and Anti-inflammatory Agents

Hydrazine derivatives have been utilized in synthesizing a variety of compounds with antimicrobial and anti-inflammatory properties. For example, synthesis involving cyclohexanone and substituted benzaldehyde has yielded novel 7-(substituted benzylidene)-3-(substituted phenyl)-2-(substituted)-3, 3a, 4, 5, 6, 7-hexahydro-2H-indazole derivatives with significant activity against Multi Drug Resistant bacteria (Wasi, Sharma, Gupta, & Intodia, 2013).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . Precautionary statements associated with the compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

(4-cyclohexyloxyphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c13-14-10-6-8-12(9-7-10)15-11-4-2-1-3-5-11;/h6-9,11,14H,1-5,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLSNZOOFHFAEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=CC=C(C=C2)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Cyclohexyloxy-phenyl)-hydrazine hydrochloride | |

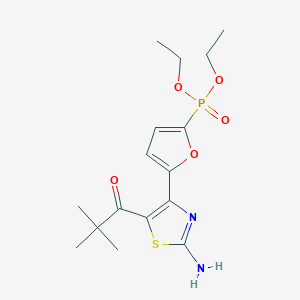

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine](/img/structure/B1457915.png)

![8-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1457916.png)

![C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine hydrochloride](/img/structure/B1457931.png)